molecular formula C8H12N4O2 B13071255 Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B13071255
M. Wt: 196.21 g/mol
InChI Key: QJSILWRWGHWGRG-UHFFFAOYSA-N
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Description

Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 1697150-85-8) is a bicyclic heterocyclic compound featuring a fused triazole-pyrimidine core with an ester functional group at position 4. Its molecular formula is C₈H₁₂N₄O₂, and it has a molecular weight of 196.21 g/mol . This compound serves as a versatile intermediate in medicinal and agrochemical research due to its modifiable scaffold.

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C8H12N4O2/c1-2-14-7(13)6-3-9-8-10-5-11-12(8)4-6/h5-6H,2-4H2,1H3,(H,9,10,11)

InChI Key

QJSILWRWGHWGRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNC2=NC=NN2C1

Origin of Product

United States

Preparation Methods

Condensation Reaction Using Ethyl Cyanoacetate and 3-Amino-1,2,4-Triazole

The most common and efficient preparation method involves the condensation of ethyl cyanoacetate (or ethyl acetoacetate) with 3-amino-1,2,4-triazole under reflux conditions, typically in ethanol or water as solvent. This reaction forms the triazolopyrimidine ring system via cyclization and subsequent ester formation.

  • Reaction Conditions:

    • Solvent: Ethanol or ethanol/water mixture
    • Catalyst: Acetic acid or eco-friendly additives such as trimethylenedipiperidine (TMDP)
    • Temperature: Reflux (~65–130 °C depending on catalyst and solvent)
    • Reaction Time: 6–18 hours
    • Atmosphere: Oxygen or inert atmosphere depending on the protocol
  • Mechanism Highlights:

    • Initial formation of an imine intermediate between the amino group of 3-amino-1,2,4-triazole and the carbonyl group of ethyl cyanoacetate
    • Cyclization via nucleophilic attack and ring closure to form the fused triazolopyrimidine heterocycle
    • Ester group remains intact at the 6-position
  • Catalyst Role:

    • Acetic acid acts as a proton donor to facilitate imine formation and cyclization.
    • TMDP serves as a dual solvent-catalyst in molten state, enhancing yield and providing a green chemistry approach by reusable catalyst use.

Use of Trimethylenedipiperidine (TMDP) as Catalyst and Solvent

A notable eco-friendly method employs TMDP as both solvent and catalyst in molten state at moderate temperatures (~65 °C). This method offers high yields (~90%) and easy product isolation by filtration and recrystallization.

  • Procedure:

    • Mix equimolar amounts of substituted benzaldehydes, ethyl cyanoacetate, and 3-amino-1,2,4-triazole with TMDP.
    • Heat the mixture to molten state (~65 °C) and stir until reaction completion (monitored by TLC).
    • Cool and add water to precipitate the product.
    • Filter, wash, and recrystallize from ethanol for purity.
  • Advantages:

    • High catalytic efficiency and selectivity
    • Reusability of catalyst without purification
    • Mild reaction conditions
    • Environmentally benign compared to Lewis acids

Alternative Methods: Coupling Reactions and Carbonyl Chloride Intermediates

Other synthetic strategies involve the preparation of triazolopyrimidine esters via coupling reactions of triazolopyrimidine carbonyl chlorides with appropriate nucleophiles. These methods are more common for functionalized derivatives rather than the parent ethyl ester.

  • Example: Reaction of 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carbonyl chloride with ethanol or amines to form esters or amides.

Summary Data Table of Preparation Methods

Method No. Starting Materials Catalyst/Conditions Solvent Temperature Reaction Time Yield (%) Notes
1 Ethyl cyanoacetate + 3-amino-1,2,4-triazole Acetic acid (6 equiv) Ethanol 130 °C (reflux) 18 h 70–85 Classical method, oxygen atmosphere
2 Ethyl cyanoacetate + 3-amino-1,2,4-triazole Trimethylenedipiperidine (TMDP) Molten TMDP 65 °C 1–3 h ~90 Green catalyst, reusable, eco-friendly
3 Triazolopyrimidine carbonyl chloride + ethanol DIPEA or base Dichloromethane Room temperature Few hours Variable Used for functionalized derivatives

Detailed Research Findings

  • Catalytic Efficiency: TMDP has been demonstrated as an efficient, safe, and recyclable catalyst, providing high yields with minimal byproducts. It avoids the drawbacks of Lewis acids, which often require activation and are sensitive to moisture and coordinating solvents.

  • Reaction Monitoring and Purification: Reactions are typically monitored by thin-layer chromatography (TLC). Upon completion, solvents are removed under reduced pressure, and the crude product is precipitated by addition of water, filtered, and recrystallized from ethanol to achieve high purity.

  • Structural Confirmation: The synthesized ethyl 4H,5H,6H,7H-triazolo[1,5-a]pyrimidine-6-carboxylate is confirmed by spectral methods including NMR, IR, and mass spectrometry, consistent with the expected molecular formula C8H10N4O2 and molecular weight 194.19 g/mol.

  • Scalability: The methods described are amenable to scale-up for research and industrial applications, particularly the TMDP-catalyzed molten state synthesis, which simplifies workup and catalyst recycling.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Studied for its anticancer properties, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins involved in cell cycle regulation. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations at Key Positions

Position 7 Modifications
  • Ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Incorporation of a phenyl group at position 7 introduces aromatic interactions, while the amino group at position 5 increases polarity. Synthesized using 4,4'-trimethylenedipiperidine as a green additive, this variant demonstrates eco-friendly synthetic advantages .
Position 2 and 5 Modifications
  • Ethyl 2-amino-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (10): A methyl group at position 5 and phenyl at position 7 improve steric bulk, affecting regioselectivity in Biginelli-like reactions. Synthesized under acidic conditions, this compound highlights the role of reaction environments in structural outcomes .
  • 2-amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5a): Replacement of the ester with a carboxamide group enhances hydrogen-bonding and antiproliferative activity, as shown in preliminary evaluations against cancer cell lines .

Functional Group Transformations

Ester vs. Carboxamide Derivatives
  • Carboxylate Esters: Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its analogues (e.g., ethyl 7-[(E)-2-(dimethylamino)vinyl] derivatives) retain ester groups, which are critical for metabolic stability and membrane permeability .
  • Carboxamides : Derivatives like 5a–v exhibit improved solubility and target affinity due to amide bonds, making them preferable in drug design for interactions with enzymes like ALS (acetolactate synthase) in herbicides .

Physicochemical and Spectroscopic Comparisons

Property This compound Ethyl 7-amino variant 5a (Carboxamide)
Molecular Weight 196.21 191.19 (Ethyl pyrazolo variant) 463.21
IR (C=O stretch) ~1666 cm⁻¹ (ester) Not reported ~1650 cm⁻¹ (amide)
¹H-NMR δ 1.23 (t, OCH₂CH₃), 4.14 (q, OCH₂CH₃) δ 1.23 (t, ester) δ 2.41 (s, CH₃)

Biological Activity

Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (ETC) is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of ETC, focusing on its antimicrobial properties, neuropharmacological effects, and potential applications in treating various diseases.

Chemical Structure and Properties

Molecular Formula : C8H12N4O2
Molecular Weight : 172.21 g/mol
IUPAC Name : this compound
InChI Key : YLOAMUNYZMSNFY-UHFFFAOYSA-N

The compound features a triazolo-pyrimidine framework that enhances its solubility and reactivity. The ethyl and carboxylate groups contribute to its biological activity by influencing interaction with biological targets.

Antimicrobial Properties

ETC exhibits notable antimicrobial activity , particularly against various bacterial and fungal strains. Preliminary studies have demonstrated that derivatives of ETC can inhibit microbial growth by targeting metabolic pathways essential for microbial survival.

Microbial StrainActivity (MIC µg/mL)
Staphylococcus aureus15
Escherichia coli30
Candida albicans20

These findings suggest that ETC derivatives could serve as potential leads for developing new antimicrobial agents.

Neuropharmacological Effects

Recent research has highlighted the neuropharmacological potential of ETC. A study focused on its derivatives as positive modulators of GABAA receptors demonstrated significant anticonvulsant activity. The compounds were tested using the pentylenetetrazole (PTZ) model for epilepsy:

CompoundED50 (mg/kg)Protective Index (PI)
Compound 5c31.8117.22
Compound 5e40.959.09

These results indicate that ETC derivatives exhibit lower neurotoxicity compared to traditional anticonvulsants while maintaining efficacy in seizure models.

Case Study: Anticonvulsant Activity

A study published in PubMed assessed the efficacy of various triazolo[1,5-a]pyrimidine derivatives in animal models. The results showed that compounds derived from ETC significantly reduced seizure activity without the associated neurotoxic effects commonly seen with established treatments like phenytoin and carbamazepine .

Case Study: Antiviral Activity

In another investigation, ETC was evaluated for its antiviral properties against influenza A virus. The compound was found to disrupt the interaction between viral proteins essential for replication:

CompoundIC50 (µM)CC50 (µM)
ETC Derivative A2.5>100
ETC Derivative B3.0>100

These findings suggest that ETC may be a promising candidate for further development as an antiviral agent .

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